

Application Note: Enzymatic Synthesis of Xylulose-1,5-Bisphosphate

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Compound of Interest

Compound Name: Xylulose-1,5-Bisphosphate

Cat. No.: B091071

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Introduction

Xylulose-1,5-bisphosphate (XuBP) is a potent inhibitor of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the primary enzyme responsible for carbon fixation in photosynthesis.[1] As a "misfire" product of the RuBisCO-catalyzed reaction with Ribulose-1,5-bisphosphate (RuBP), XuBP plays a significant role in the regulation of the Calvin cycle.[2] Its ability to bind tightly to the decarbamylated form of RuBisCO makes it a valuable tool for studying the enzyme's active site and catalytic mechanism.[3][4] This application note provides a detailed protocol for the enzymatic synthesis, purification, and quantification of **Xylulose-1,5-bisphosphate** for research and drug development applications.

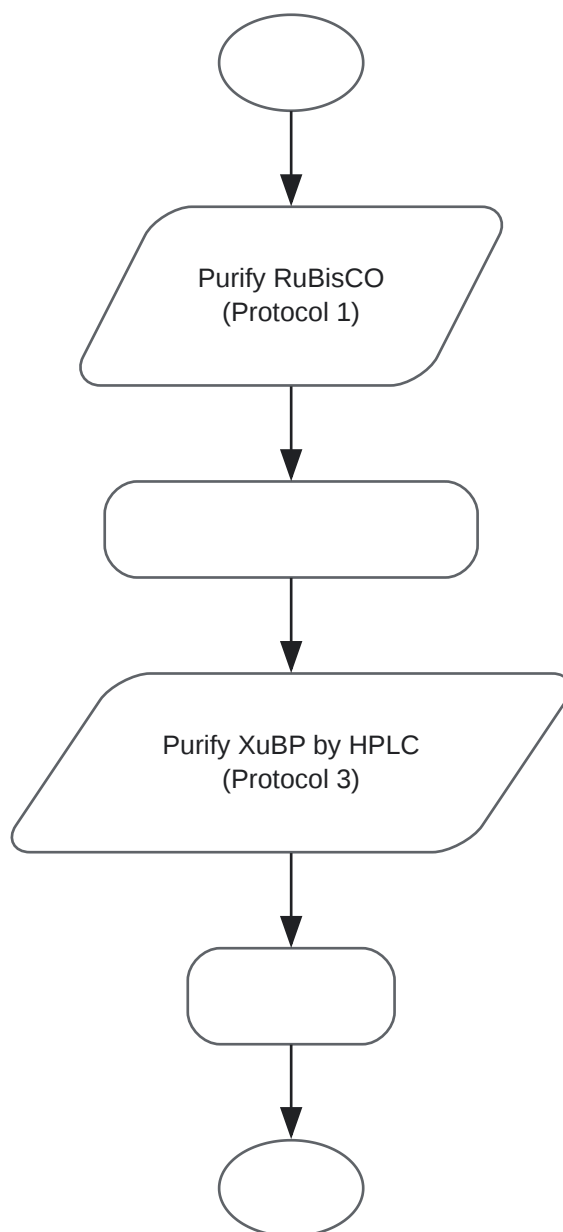
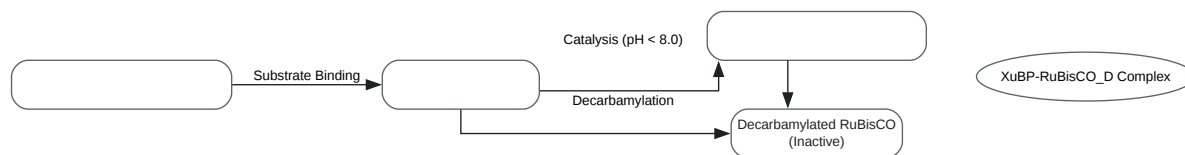
Principle of Synthesis

The synthesis of **Xylulose-1,5-bisphosphate** is achieved through a side reaction of RuBisCO with its substrate, Ribulose-1,5-bisphosphate. While RuBisCO's primary function is to carboxylate RuBP, under specific conditions, particularly at a pH below 8.0, a portion of the RuBP is converted to XuBP.[3][4] This process is enhanced during the "fallover" of RuBisCO activity, which involves the decarbamylation of the enzyme's active sites.[4][5] The newly synthesized XuBP then binds with high affinity to these decarbamylated sites.[3][4] The protocol described herein is optimized to favor the formation of XuBP and its subsequent purification.

Experimental Overview

The overall workflow for the enzymatic synthesis of XuBP involves the preparation of purified RuBisCO and its substrate RuBP, followed by the enzymatic reaction under controlled pH conditions to promote XuBP formation. The synthesized XuBP is then separated from the reaction mixture and purified using high-performance anion-exchange chromatography.

Diagram of the Enzymatic Synthesis Pathway



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